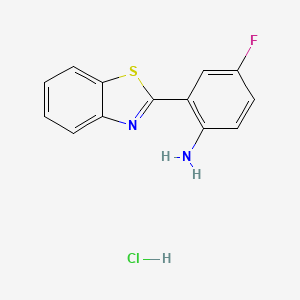

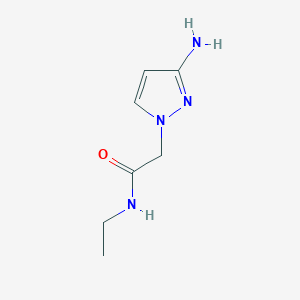

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride

概要

説明

Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be investigated by single crystal X-ray methods .Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, the multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leading to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .科学的研究の応用

Anticonvulsant Activity

A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the structural requirement of pharmacophore and evaluated for anticonvulsant activity and neurotoxicity . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .

Antibacterial Agents

In a study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides C1-18 were carried out . These compounds showed variable activity against the tested Gram-positive and Gram-negative bacterial strains . Among all tested compounds, C13 possessing thiophene ring attached to the benzothiazole moiety via amide linkage exhibited maximum activity against S. aureus NCIM 5022 with MIC of 13.0 μM .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials . These compounds have potential applications in the field of optoelectronics, including in the design and fabrication of organic light-emitting diodes (OLEDs), photovoltaic cells, and other optoelectronic devices .

作用機序

Target of Action

The primary target of 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This enzyme plays a crucial role in the survival and virulence of the bacteria, making it an attractive target for anti-tubercular compounds .

Mode of Action

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride interacts with its target DprE1, inhibiting its function .

Biochemical Pathways

By inhibiting DprE1, 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakening of the cell wall and ultimately, the death of the bacteria .

Pharmacokinetics

Admet calculations suggest that the compound has a favorable pharmacokinetic profile

Result of Action

The inhibition of DprE1 by 2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride results in the death of M. tuberculosis cells . This makes the compound a potential candidate for the development of new anti-tubercular drugs .

Safety and Hazards

将来の方向性

Benzothiazole derivatives have become especially relevant in modern research and development in medicinal chemistry and pharmacology due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives .

特性

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-4-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S.ClH/c14-8-5-6-10(15)9(7-8)13-16-11-3-1-2-4-12(11)17-13;/h1-7H,15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTSORHCIXBEJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzothiazol-2-yl)-4-fluoroaniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)

![2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride](/img/structure/B1522873.png)

![4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1522893.png)